1-[(4-Bromophenyl)acetyl]-1,4-diazepane
Description
1-[(4-Bromophenyl)acetyl]-1,4-diazepane is a heterocyclic compound featuring a 1,4-diazepane ring substituted with a 4-bromophenylacetyl group. Its molecular formula is C₁₃H₁₇BrN₂O, with a molecular weight of 313.19 g/mol .
Properties
Molecular Formula |
C13H17BrN2O |
|---|---|
Molecular Weight |
297.19 g/mol |
IUPAC Name |
2-(4-bromophenyl)-1-(1,4-diazepan-1-yl)ethanone |
InChI |
InChI=1S/C13H17BrN2O/c14-12-4-2-11(3-5-12)10-13(17)16-8-1-6-15-7-9-16/h2-5,15H,1,6-10H2 |
InChI Key |
YHJJEVLKQWAVQP-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCN(C1)C(=O)CC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Key Differences
The 1,4-diazepane scaffold is highly versatile, with pharmacological properties heavily influenced by substituents. Below is a comparative analysis with analogous compounds:
Table 1: Structural and Molecular Comparisons
Pharmacological and Binding Properties
- Nicotinic Acetylcholine Receptor (nAChR) Affinity: Pyridinyl-substituted derivatives (e.g., 1-(pyridin-3-yl)-1,4-diazepane) bind to nAChRs via interactions between the pyridine ring and the complementary subunit, while the diazepane ring interacts with the principal subunit . Bulky substituents (e.g., ethoxy or phenyl groups in Compounds 2 and 3) alter binding efficacy by modulating steric bulk at the R1 position .
Serotonin Receptor Selectivity :
- 1-(3-(3-Chlorophenyl)-1H-pyrazol-4-yl)-1,4-diazepane demonstrates high selectivity for 5-HT₇ receptors, highlighting the role of heterocyclic extensions in receptor targeting . The acetyl group in the target compound could influence selectivity compared to pyrazolyl or benzyl derivatives.
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